2,6-dichloro-9-methyl-9H-purine synthesis from 2,6-dichloropurine
2,6-dichloro-9-methyl-9H-purine synthesis from 2,6-dichloropurine
This guide provides an in-depth technical overview for the synthesis of 2,6-dichloro-9-methyl-9H-purine, a critical intermediate in the development of various therapeutic agents. The focus is on the direct N9-methylation of 2,6-dichloropurine, a common and efficient synthetic route. This document is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry.
Introduction: The Importance of N9-Methylated Purines
Purine scaffolds are fundamental building blocks in medicinal chemistry, forming the core of numerous biologically active molecules, including antiviral and anticancer agents. The substitution pattern on the purine ring system dictates the molecule's biological activity and pharmacological properties. Specifically, the N9 position of the purine ring is a common site for substitution in many active pharmaceutical ingredients, as it mimics the linkage found in natural nucleosides. The target molecule, 2,6-dichloro-9-methyl-9H-purine (CAS 2382-10-7), serves as a versatile precursor. The two chlorine atoms at the 2- and 6-positions are excellent leaving groups, allowing for sequential and regioselective nucleophilic substitutions to build a diverse library of complex purine derivatives.
The Synthetic Challenge: Regioselectivity in Purine Alkylation
The direct alkylation of purines, such as 2,6-dichloropurine (CAS 5451-40-1), presents a key regioselectivity challenge. The purine heterocycle contains multiple nucleophilic nitrogen atoms, primarily at the N7 and N9 positions of the imidazole ring. Direct alkylation with an electrophile like methyl iodide typically yields a mixture of the N7- and N9-alkylated isomers.
Generally, the N9-alkylated product is the thermodynamically more stable and, therefore, the major product under equilibrium conditions. However, the ratio of N7 to N9 isomers can be influenced by various factors, including the nature of the solvent, the base, the electrophile, and the reaction temperature. Kinetically controlled conditions, often at lower temperatures, may favor the N7 isomer, while thermodynamically controlled conditions (higher temperatures, longer reaction times) tend to yield the more stable N9 isomer. For the synthesis of 2,6-dichloro-9-methyl-9H-purine, reaction conditions are chosen to maximize the formation of the desired N9 regioisomer.
Reaction Mechanism and Rationale
The N9-methylation of 2,6-dichloropurine is a nucleophilic substitution reaction. The process is initiated by the deprotonation of the N9-proton of the purine ring by a base, creating a purine anion. This anion then acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent (e.g., methyl iodide or dimethyl sulfate) in an SN2 reaction to form the N-C bond.
Caption: General mechanism for the N9-methylation of 2,6-dichloropurine.
Choice of Reagents
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Substrate: 2,6-Dichloropurine is an ideal starting material due to its commercial availability and the reactivity of the chloro-substituents for subsequent diversification.
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Base: A non-nucleophilic base is crucial to prevent side reactions. Potassium carbonate (K₂CO₃) is a common, cost-effective, and moderately strong base that is sufficient to deprotonate the purine ring without competing in the substitution reaction. Sodium hydride (NaH) can also be used for a more rapid and irreversible deprotonation.
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Methylating Agent: Methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄) are the most common methylating agents for this transformation. Methyl iodide is highly reactive, and the iodide ion is an excellent leaving group. Dimethyl sulfate is also highly effective and often more economical for larger-scale reactions, though it is more toxic.
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Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is preferred. These solvents effectively dissolve the purine substrate and the anionic intermediate, facilitating the SN2 reaction.
Experimental Protocol
This protocol is a representative procedure for the N9-methylation of 2,6-dichloropurine. Researchers should perform their own optimization and safety assessments.
Materials and Equipment
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2,6-Dichloropurine
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Potassium Carbonate (K₂CO₃), anhydrous
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Methyl Iodide (CH₃I)
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl Acetate
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Hexanes
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Deionized Water
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Round-bottom flask with stir bar
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Condenser and nitrogen/argon inlet
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Heating mantle with temperature control
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Rotary evaporator
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Separatory funnel
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Standard laboratory glassware
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Silica gel for column chromatography
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of 2,6-dichloro-9-methyl-9H-purine.
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Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2,6-dichloropurine (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.
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Addition of Methylating Agent: Stir the suspension at room temperature and add methyl iodide (1.2 eq) dropwise.
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Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.
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Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine to remove residual DMF and salts.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure 2,6-dichloro-9-methyl-9H-purine. The N7-isomer, if formed, will usually elute separately.
Quantitative Data Summary
The following table provides representative quantitative data for the synthesis. Actual amounts should be calculated based on the desired scale.
| Parameter | Value | Notes |
| Reactants | ||
| 2,6-Dichloropurine | 1.0 eq | Starting material |
| Potassium Carbonate | 1.5 eq | Base |
| Methyl Iodide | 1.2 eq | Methylating agent |
| Solvent | ||
| DMF Volume | 5-10 mL / mmol of purine | Anhydrous grade is essential |
| Reaction Conditions | ||
| Temperature | 50-60 °C | Balances reaction rate and stability |
| Time | 4-6 hours | Monitor by TLC for completion |
| Typical Yield | 70-85% | Yield after purification |
Safety and Handling
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2,6-Dichloropurine: Is a hazardous substance. Avoid inhalation, ingestion, and skin contact.
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Methyl Iodide: Is volatile, toxic, and a suspected carcinogen. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
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Dimethylformamide (DMF): Is a skin and respiratory irritant. Use in a fume hood.
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Standard laboratory safety procedures should be followed at all times.
Conclusion
The N9-methylation of 2,6-dichloropurine is a robust and reliable method for producing 2,6-dichloro-9-methyl-9H-purine, a key intermediate for the synthesis of complex purine derivatives. By carefully controlling the reaction conditions, particularly the choice of base and solvent, a high yield of the desired N9-regioisomer can be achieved. This guide provides a comprehensive framework for researchers to successfully perform this important transformation.
References
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